ENT2 vs. ENT1 Selectivity Relative to FPMINT and Classical ENT Inhibitors
The target compound incorporates the identical 2-fluorophenylpiperazine pharmacophore that was identified as essential for ENT inhibition in the FPMINT chemotype. In FPMINT, the 2-fluorophenyl group conferred ENT2 selectivity (ENT2 IC50 = 1.23 µM vs. ENT1 IC50 = 7.54 µM, ~6-fold selectivity), whereas the unsubstituted phenyl analog showed markedly reduced potency [1]. The target compound's cyclohexenone scaffold is structurally distinct from the triazine core of FPMINT; however, the conserved 2-fluorophenylpiperazine motif strongly suggests it may retain ENT2-biased activity. Quantitative target engagement data for the target compound itself have been generated via in vitro uridine uptake assays in ENT-transfected cells, but direct IC50 values have not been publicly deposited in peer-reviewed repositories .
| Evidence Dimension | ENT2 vs. ENT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available in peer-reviewed literature; reported by vendors as an ENT inhibitor based on in-cell uridine uptake assays . |
| Comparator Or Baseline | FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine): ENT2 IC50 = 1.23 ± 0.15 µM, ENT1 IC50 = 7.54 ± 0.82 µM; NBMPR (classical ENT1-selective inhibitor): ENT1 IC50 = 0.4 nM [1]. |
| Quantified Difference | FPMINT exhibits ~6-fold ENT2 selectivity over ENT1. Target compound is structurally capable of comparable selectivity due to the shared 2-fluorophenylpiperazine motif, but quantitative confirmation is pending public disclosure. |
| Conditions | Human ENT1- and ENT2-transfected nucleoside transporter-deficient PK15 cells; [³H]uridine uptake assay [1]. |
Why This Matters
ENT2-selective inhibitors are exceptionally rare; NBMPR and most tool compounds are ENT1-selective, making any compound with a plausible ENT2 bias highly valuable for dissecting nucleoside transport pharmacology.
- [1] Li, R.; Mak, W.W.-S.; Li, J.; Zheng, C.; Shiu, P.H.-T.; Seto, S.-W.; Lee, S.M.-Y.; Leung, G.P.-H. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front. Pharmacol. 2022, 13, 849980. View Source
